![molecular formula C15H11FN2O2S B2431180 N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide CAS No. 907974-88-3](/img/structure/B2431180.png)
N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide
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Overview
Description
“N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide” is a complex organic compound that contains a fluorobenzo[d]thiazolyl group and a phenoxyacetamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of “N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide” would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactivity of “N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide” would depend on its functional groups. The fluorobenzo[d]thiazolyl group and the phenoxyacetamide group could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide” would be determined by its molecular structure. These properties could include its solubility, stability, melting point, boiling point, and spectral properties .Scientific Research Applications
- N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide exhibits promising anticancer potential. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting tumor growth and inducing apoptosis (programmed cell death). Further studies are needed to understand its mechanisms and optimize its use in cancer therapy .
- Inflammation plays a crucial role in various diseases. This compound has shown anti-inflammatory effects by modulating key pathways involved in immune responses. It could be explored as a potential therapeutic agent for conditions like rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders .
- N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide exhibits antimicrobial properties against bacteria and fungi. Researchers have investigated its efficacy against drug-resistant strains, making it a candidate for novel antimicrobial drug development .
- The compound’s structure suggests herbicidal activity. Researchers have explored its potential as a selective herbicide to control weeds in agriculture. Understanding its mode of action and safety profile is essential for practical applications .
- This compound absorbs light in the UV-visible range, making it interesting for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) or solar cells. Its photophysical properties are being studied for device fabrication .
- The benzothiazole moiety in this compound can act as a chelating agent, binding to metal ions. Researchers have explored its potential in metal ion extraction, environmental remediation, and as a sensor for detecting metal ions in water .
Anticancer Activity
Anti-inflammatory Properties
Antimicrobial Activity
Herbicide Development
Photophysical Properties
Metal Ion Chelation
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for “N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide” could include further studies on its synthesis, characterization, and potential applications. This could involve in-depth studies on its chemical reactivity, biological activity, and potential uses in various fields .
properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O2S/c16-11-7-4-8-12-14(11)18-15(21-12)17-13(19)9-20-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJDJVUELKVRDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(C=CC=C3S2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide |
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